molecular formula C10H11F3N2 B1374509 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 866089-15-8

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1374509
CAS No.: 866089-15-8
M. Wt: 216.2 g/mol
InChI Key: LKBTZOXDQGVLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by the presence of a trifluoroethyl group attached to a tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoroethyl group is introduced to the nitrogen atom of the tetrahydroquinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium azide, thiols, under reflux or room temperature conditions.

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its combination of a tetrahydroquinoxaline ring and a trifluoroethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBTZOXDQGVLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.